![molecular formula C17H16BrNO B5740011 2-bromo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide](/img/structure/B5740011.png)
2-bromo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide
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Overview
Description
2-bromo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized through a specific method and has been found to exhibit various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-bromo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. It may also protect neurons by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-bromo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. It has also been found to exhibit anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, it has been found to protect neurons from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-bromo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide in lab experiments is its potential as a multi-targeted agent, as it has been found to exhibit various effects on cancer cells, inflammation, and neuroprotection. Additionally, it has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on 2-bromo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide. One direction is to further investigate its mechanism of action, which may provide insights into its potential use as a therapeutic agent. Another direction is to explore its potential use in combination with other agents, which may enhance its effectiveness. Additionally, further research is needed to optimize its use in lab experiments and to determine its potential for clinical use.
Synthesis Methods
2-bromo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide is synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 1-naphthaldehyde with acetaldehyde to form 5,6,7,8-tetrahydro-1-naphthaldehyde. This intermediate product is then reacted with bromine in the presence of acetic acid to form 2-bromo-5,6,7,8-tetrahydro-1-naphthaldehyde. Finally, this compound is reacted with benzoyl chloride in the presence of sodium hydroxide to form 2-bromo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide.
Scientific Research Applications
2-bromo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been found to exhibit various scientific research applications. It has been studied for its potential use as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as it has been found to exhibit anti-inflammatory effects. Additionally, it has been studied for its potential use as a neuroprotective agent, as it has been found to protect neurons from damage.
properties
IUPAC Name |
2-bromo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO/c18-15-10-4-3-9-14(15)17(20)19-16-11-5-7-12-6-1-2-8-13(12)16/h3-5,7,9-11H,1-2,6,8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOXHNGTYCBMOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200512 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-bromo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide |
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